molecular formula C11H13N B3026856 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] CAS No. 1159010-39-5

2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

Cat. No.: B3026856
CAS No.: 1159010-39-5
M. Wt: 159.23
InChI Key: XGVQNSPZJDXCET-UHFFFAOYSA-N
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Description

2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] is a spirocyclic compound featuring a cyclopropane ring fused to a dihydroisoquinoline scaffold, making it a valuable building block in organic synthesis and medicinal chemistry research . This compound serves as a core scaffold for the exploration of novel therapeutic agents. Structural analogs of this spirocyclopropane-isoquinoline hybrid, such as the 5'-chloro derivative, have demonstrated significant biological activities in scientific studies, including cytotoxic effects against various human tumor cell lines, inhibition of viral replication, and potent insecticidal properties . The unique three-dimensional structure and potential for diverse chemical modifications make this compound a versatile precursor for developing more complex molecules with targeted biological functions. In research settings, this compound can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for the creation of a wide array of derivatives . Its mechanism of action in biological systems is application-specific but often involves interaction with enzymatic pathways or cellular receptors, leading to inhibition or activation of key processes . As a supplied material, it is presented with high purity and quality assurance, intended for use in pharmaceutical development, agricultural chemistry, and basic chemical research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-4-10-9(3-1)7-12-8-11(10)5-6-11/h1-4,12H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVQNSPZJDXCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729171
Record name 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159010-39-5
Record name 2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isoquinoline derivatives with cyclopropane-containing reagents in the presence of catalysts. The reaction conditions, such as temperature, solvent, and catalyst type, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and scalability of the production process. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline].

Scientific Research Applications

Medicinal Chemistry

2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] has been explored for its potential therapeutic applications, particularly as a scaffold for drug development. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
  • Neuropharmacology : The compound's ability to interact with neurotransmitter systems suggests potential applications in treating neurological disorders. Preliminary studies have shown promise in modulating dopamine and serotonin receptors.

Synthetic Chemistry

The synthesis of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] serves as a model for developing new synthetic methodologies. Its preparation often involves multi-step reactions that highlight the versatility of spirocyclic compounds in organic synthesis.

Biological Studies

The compound has been utilized in various biological assays to evaluate its pharmacological properties:

  • In vitro Studies : These studies assess the compound's interaction with specific biological targets, revealing insights into its mechanism of action.
  • In vivo Studies : Animal models are used to evaluate the pharmacokinetics and efficacy of the compound, providing essential data for future clinical trials.

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that modified versions of 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] showed significant cytotoxicity against breast cancer cell lines. The research focused on the compound's ability to induce apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

Research examining the neuroprotective effects of this compound highlighted its potential in treating neurodegenerative diseases. The study found that it could reduce oxidative stress in neuronal cells, suggesting a pathway for developing treatments for conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Variations in Spiro Ring Systems

Cyclopropane vs. Cyclobutane vs. Cyclopentane Rings
  • Cyclopropane (3-membered ring): The cyclopropane ring introduces significant ring strain, increasing reactivity. For example, 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] derivatives exhibit higher electrophilicity at the spiro junction compared to larger rings, facilitating nucleophilic additions .
  • Cyclobutane (4-membered ring): Spiro[cyclobutane-1,4'-isoquinoline] derivatives (e.g., 6'-bromo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline], CAS 1314756-12-1) show reduced strain, enhancing thermal stability. The cyclobutane ring also allows for greater conformational flexibility .
  • Cyclopentane (5-membered ring): Compounds like 6′,7′-dimethoxy-N-methyl-2′,3′-dihydro-1′H-spiro[cyclopentane-1,4′-isoquinoline] exhibit minimal strain, leading to improved solubility and bioavailability. These derivatives are often used in carboxamide syntheses for drug discovery .
Key Data
Compound Type Ring Strain (kcal/mol) Thermal Stability Example (CAS) Reference
Cyclopropane-spiro derivatives ~27.5 Moderate 31267-07-9
Cyclobutane-spiro derivatives ~26.4 High 1314756-12-1
Cyclopentane-spiro derivatives ~6.3 Very High 6′,7′-dimethoxy derivatives

Substituent Effects on Reactivity and Properties

Halogen Substituents
  • Bromine: Brominated derivatives (e.g., 8'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline], CAS 885269-37-4) exhibit enhanced electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). The bromine atom also increases molecular weight and lipophilicity .
  • Chlorine : Chlorinated analogs (e.g., 3'-chloro derivatives) show similar reactivity but lower steric hindrance, favoring nucleophilic aromatic substitutions .
Functional Groups
  • Quinolinyl Groups: Derivatives with quinolin-8-yl substituents (e.g., 3z in ) demonstrate improved π-π stacking interactions, enhancing binding affinity to kinase targets like Wee1 .
  • Tosyl Groups: 2'-Tosyl-substituted spiro compounds (e.g., 2'-tosyl-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]) exhibit altered solubility profiles and serve as intermediates for further functionalization .
  • Methoxy/Carbonitrile Groups : Methoxy (e.g., 6'-methoxy derivatives, CAS 885269-27-2) and carbonitrile groups improve solubility and hydrogen-bonding capacity, critical for pharmacokinetics .

Spectral and Analytical Comparisons

NMR and HRMS Data
  • 1H NMR Shifts: Cyclopropane protons in 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] resonate at δ 1.2–1.8 ppm, while cyclobutane analogs show upfield shifts (δ 1.0–1.5 ppm) due to reduced ring strain . Quinolinyl substituents cause deshielding in aromatic regions (δ 7.5–8.5 ppm) .
  • HRMS Validation : Molecular ions for brominated derivatives (e.g., [C11H12BrN]+) match theoretical values within 0.002 Da .
IR Spectroscopy
  • Ketone Stretches: 1'-Oxo derivatives (e.g., 3z in ) show strong C=O stretches at ~1643 cm⁻¹, absent in non-ketone analogs .
  • Cyano Groups: Carbonitrile-containing compounds (e.g., 3m in ) exhibit sharp C≡N stretches at ~2220 cm⁻¹ .

Biological Activity

2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] is a spirocyclic compound that has attracted attention due to its diverse biological activities. This article explores its biological properties, including cytotoxicity, anti-inflammatory effects, and potential applications in medicinal chemistry.

  • IUPAC Name : 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
  • Molecular Formula : C11H13N
  • Molecular Weight : 159.23 g/mol
  • CAS Number : 1159010-39-5
  • Purity : Typically >95% .

1. Cytotoxicity

Research indicates that compounds containing the spiro[cyclopropane-1,4'-isoquinoline] structure exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown that derivatives of this compound were tested against human cancer cell lines such as HeLa (cervical carcinoma), MCF-7 (breast cancer), and Jurkat (T-cell leukemia). The cytotoxicity was evaluated using the MTS assay, which measures cell viability based on metabolic activity.

Cell Line IC50 (µM) Effectiveness
HeLa78.72Moderate
MCF-749.79High
Jurkat60.70High

The IC50 values indicate the concentration required to inhibit 50% of cell viability, with lower values suggesting higher potency .

2. Anti-inflammatory Activity

Compounds related to spiro[cyclopropane] structures have demonstrated anti-inflammatory properties in vitro. In particular, they have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models. This activity is significant for potential therapeutic applications in diseases characterized by chronic inflammation.

3. Antioxidant Activity

The antioxidant capacity of these compounds has been evaluated using various assays that measure their ability to scavenge free radicals. Compounds derived from spiro[cyclopropane] structures exhibited notable antioxidant activity, contributing to their potential in preventing oxidative stress-related diseases .

4. Antimicrobial Activity

Some derivatives of spiro[cyclopropane-1,4'-isoquinoline] have shown antimicrobial properties against a range of pathogens. This includes activity against both bacterial and fungal strains, indicating potential applications in treating infectious diseases .

Case Study 1: Synthesis and Evaluation

A study synthesized several derivatives of spiro[cyclopropane] and evaluated their biological activities against multiple cancer cell lines. The results indicated that modifications to the spirocyclic structure significantly influenced cytotoxicity and selectivity towards cancer cells.

Case Study 2: Mechanistic Studies

Mechanistic studies revealed that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle, further supporting their potential as anticancer agents .

Q & A

Q. What are the established synthetic strategies for constructing the spiro[cyclopropane-isoquinoline] core, and how do reaction conditions influence yield?

The spiro[cyclopropane-isoquinoline] scaffold is typically synthesized via cyclopropanation reactions or spiroannulation. For example, Tiwari et al. (2018) demonstrated the use of enaminones and isatin derivatives in aqueous conditions to form structurally similar spiro compounds, achieving yields of 60–75% . Key factors include solvent polarity (e.g., water or ethanol), temperature (80–100°C), and catalysts (e.g., piperidine for base-mediated cyclization). Optimization requires monitoring via TLC and adjusting stoichiometry to minimize byproducts like uncyclized intermediates.

Q. What spectroscopic and chromatographic methods are recommended for characterizing spiro[cyclopropane-isoquinoline] derivatives?

  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
  • GC-MS : Useful for volatile derivatives, though molecular ion peaks may exhibit low intensity (0.5–8%) due to fragmentation; complementary HRMS is advised for precise mass confirmation .
  • NMR : ¹H/¹³C NMR resolves cyclopropane ring protons (δ 1.5–2.5 ppm) and isoquinoline aromatic signals (δ 6.8–8.5 ppm). DEPT-135 aids in distinguishing CH₂ and CH₃ groups in complex mixtures .

Q. What safety precautions are critical when handling spiro[cyclopropane-isoquinoline] derivatives in the lab?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory to avoid skin/eye contact ().
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as cyclopropane-containing compounds may release volatile byproducts .
  • Waste disposal : Segregate halogenated or toxic byproducts (e.g., from nitro-reduction steps) for professional hazardous waste management .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for spiro compounds, such as inconsistent NMR splitting patterns?

Contradictions often arise from dynamic effects (e.g., ring puckering in cyclopropane) or impurities. Methodological solutions include:

  • Variable-temperature NMR : To observe conformational averaging (e.g., coalescence of proton signals at elevated temperatures) .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural validation, as demonstrated for spiro[indoline-3,3'-quinoline] derivatives (Fun et al., 2011) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts and compare them to experimental data .

Q. What strategies optimize reaction yields in spiroannulation when steric hindrance limits cyclopropane formation?

  • Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing energy transfer (e.g., 20% yield increase in spirooxindole synthesis) .
  • Lewis acid catalysts : ZnCl₂ or BF₃·Et₂O can stabilize transition states in strained cyclopropane ring closure .
  • Solvent screening : Low-polarity solvents (e.g., toluene) may reduce steric crowding compared to polar aprotic solvents .

Q. How can structure-activity relationships (SARs) be systematically explored for spiro[cyclopropane-isoquinoline] derivatives in pharmacological studies?

  • Scaffold diversification : Introduce substituents at the isoquinoline C-3 or cyclopropane positions to assess electronic effects (e.g., electron-withdrawing groups enhance antibacterial activity in spiro[indoline-quinazoline] derivatives) .
  • In vitro assays : Pair cytotoxicity screening (e.g., MTT assay) with target-specific tests (e.g., enzyme inhibition for kinase targets) to isolate mechanistic effects .
  • Molecular docking : Use AutoDock Vina to predict binding affinities to biological targets (e.g., DNA gyrase for antibacterial candidates) .

Q. What theoretical frameworks guide the design of spiro compounds for materials science applications?

  • Conformational analysis : Apply VSEPR theory to predict spiro junction geometry and its impact on π-conjugation in optoelectronic materials .
  • Thermodynamic stability : Calculate strain energy (e.g., via Gaussian09) to assess cyclopropane ring stability under thermal stress .
  • Supramolecular interactions : Leverage Hirshfeld surface analysis to study crystal packing and non-covalent interactions (e.g., C–H···π) .

Methodological Considerations

Q. How should researchers address poor ionization efficiency in mass spectrometric analysis of spiro compounds?

  • Derivatization : Introduce ionizable groups (e.g., trimethylsilyl) via post-synthetic modification .
  • Matrix selection : Use MALDI-TOF with α-cyano-4-hydroxycinnamic acid (CHCA) matrix to enhance ionizability .
  • LC-MS/MS : Couple liquid chromatography with tandem MS to isolate precursor ions and reduce background noise .

Q. What experimental designs mitigate batch-to-batch variability in spiro compound synthesis?

  • Design of Experiments (DoE) : Apply factorial design to optimize variables (e.g., temperature, catalyst loading) and identify critical factors .
  • In-line monitoring : Use FTIR or Raman spectroscopy for real-time reaction tracking .
  • Quality control : Implement HPLC purity thresholds (>95%) and enforce strict reagent stoichiometry tolerances (±2%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]
Reactant of Route 2
2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.